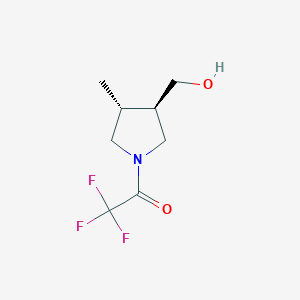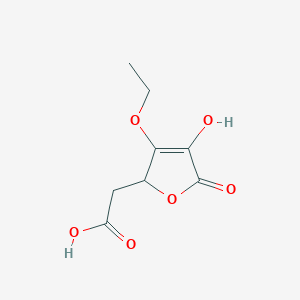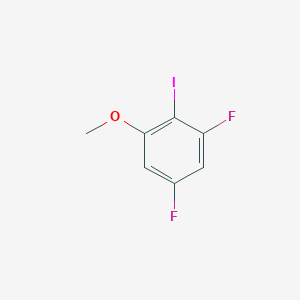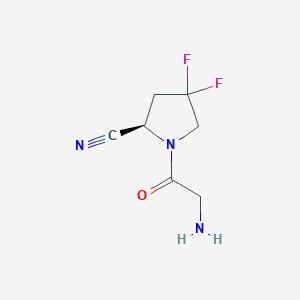
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetaldehyde and (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in medicinal chemistry, where the compound can interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and a hydroxyl group.
2,2,2-Trifluoroacetaldehyde: A related compound with a trifluoromethyl group and an aldehyde group.
2,2,2-Trifluoroethylamine: A compound with a trifluoromethyl group and an amine group.
Uniqueness
2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C8H12F3NO2 |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[(3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO2/c1-5-2-12(3-6(5)4-13)7(14)8(9,10)11/h5-6,13H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
OKAWYHIWTSBOAR-NTSWFWBYSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H]1CO)C(=O)C(F)(F)F |
Kanonische SMILES |
CC1CN(CC1CO)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)

![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)
